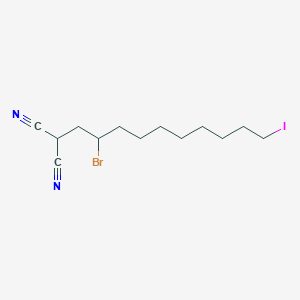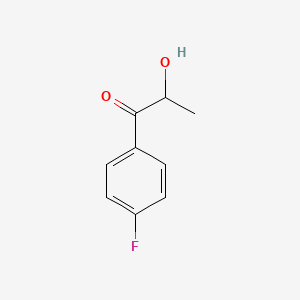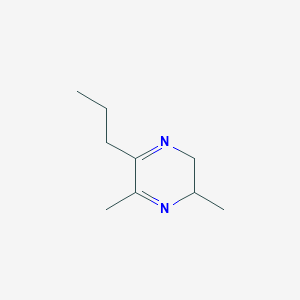
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine is a chemical compound with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.2367 g/mol . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine can be synthesized through various chemical reactions. One common method involves the condensation of two molecules of amino-acetone, resulting in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be further modified to obtain this compound . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce halogen atoms or other functional groups into the pyrazine ring.
Applications De Recherche Scientifique
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Propyl-3,5-dimethyl-5,6-dihydropyrazine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various cellular processes. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar structural features but different functional groups.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative with distinct chemical properties and applications.
Uniqueness
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
2,6-dimethyl-5-propyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-4-5-9-8(3)11-7(2)6-10-9/h7H,4-6H2,1-3H3 |
Clé InChI |
SGOSUXXYOOOVJA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NCC(N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
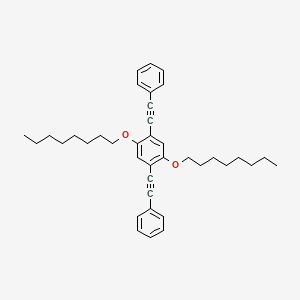
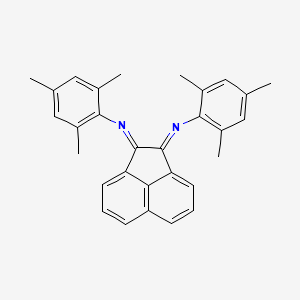
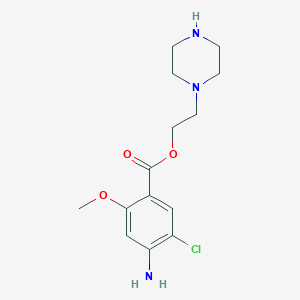
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
